molecular formula C10H5ClF3NO B13026425 2-Chloro-8-(trifluoromethoxy)quinoline

2-Chloro-8-(trifluoromethoxy)quinoline

Cat. No.: B13026425
M. Wt: 247.60 g/mol
InChI Key: GHNGZSDWELTMCN-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with trifluoromethoxy-containing reagents. One common method includes the use of trifluoromethoxybenzene in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Chloro-8-(trifluoromethoxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory pathways. The compound may also modulate signaling pathways by binding to key proteins, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
  • 8-Chloroquinoline derivatives

Uniqueness

2-Chloro-8-(trifluoromethoxy)quinoline stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

2-chloro-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H5ClF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H

InChI Key

GHNGZSDWELTMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Cl

Origin of Product

United States

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